molecular formula C16H22N4O2 B5426532 3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea

3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea

Cat. No.: B5426532
M. Wt: 302.37 g/mol
InChI Key: ZJXJYDZRFDRYSL-UHFFFAOYSA-N
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Description

3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a urea moiety, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic substitution reaction using suitable aryl halides.

    Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole derivative with isocyanates or carbamates to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea
  • 3-Ethyl-1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea

Uniqueness

3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(propan-2-YL)urea is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

3-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-22-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXJYDZRFDRYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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